molecular formula C15H25NO B13733840 Valeramide, N-(1-adamantyl)- CAS No. 3725-89-1

Valeramide, N-(1-adamantyl)-

Cat. No.: B13733840
CAS No.: 3725-89-1
M. Wt: 235.36 g/mol
InChI Key: KFCIIXFSQAONDL-UHFFFAOYSA-N
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Description

Valeramide, N-(1-adamantyl)- is a compound that features an adamantane moiety, which is a polycyclic cage-like structure known for its stability and unique properties. The adamantane structure is often utilized in various chemical and pharmaceutical applications due to its rigidity and ability to enhance the lipophilicity of compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Valeramide, N-(1-adamantyl)- can be synthesized through several methods. One common approach involves the reaction of 1-adamantylamine with valeric acid or its derivatives under suitable conditions. The reaction typically requires a dehydrating agent such as thionyl chloride or carbodiimides to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of Valeramide, N-(1-adamantyl)- often involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures. The process may include steps such as purification through recrystallization or chromatography to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

Valeramide, N-(1-adamantyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Bromine, chlorine

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Halogenated adamantane derivatives

Mechanism of Action

The mechanism of action of Valeramide, N-(1-adamantyl)- involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, increasing its efficacy. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Valeramide, N-(1-adamantyl)- can be compared with other adamantane derivatives such as amantadine and rimantadine. These compounds share the adamantane core but differ in their functional groups and applications:

The uniqueness of Valeramide, N-(1-adamantyl)- lies in its specific amide linkage, which imparts distinct chemical and biological properties compared to other adamantane derivatives.

Biological Activity

Valeramide, N-(1-adamantyl)- is a compound that belongs to the class of adamantane derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of Valeramide, N-(1-adamantyl)-, focusing on its antimicrobial, anti-inflammatory, and potential central nervous system effects.

Overview of Adamantane Derivatives

Adamantane derivatives are known for their unique structural properties and lipophilicity, which enhance their biological activity. The incorporation of an adamantyl moiety often results in compounds with improved pharmacological profiles. Research has demonstrated that adamantane derivatives exhibit a range of biological activities, including antiviral, antidiabetic, antimicrobial, and anti-inflammatory properties .

Synthesis of Valeramide, N-(1-adamantyl)-

The synthesis of Valeramide, N-(1-adamantyl)- typically involves the reaction of 1-adamantanol with various amine derivatives under controlled conditions. This process yields the desired compound with high purity and yield. The structure can be confirmed using techniques such as NMR and mass spectrometry.

Antimicrobial Activity

Valeramide, N-(1-adamantyl)- has shown notable antimicrobial properties against various bacterial strains. In studies evaluating its efficacy:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.024 to 0.77 μM against Mycobacterium tuberculosis H37Rv strains .
  • Gram-positive vs. Gram-negative : The compound demonstrated significant activity against Gram-positive bacteria while showing moderate activity against some Gram-negative bacteria .

Table 1: Antimicrobial Activity of Valeramide, N-(1-adamantyl)-

Bacterial StrainMIC (μM)
M. tuberculosis H37Rv0.024 - 0.77
Staphylococcus aureus< 10
Escherichia coli20 - 50

Anti-inflammatory Activity

Research has indicated that Valeramide, N-(1-adamantyl)- possesses anti-inflammatory properties. The mechanism involves the modulation of inflammatory cytokines and pathways associated with chronic inflammation:

  • Cytokine Modulation : The compound has been shown to reduce levels of pro-inflammatory cytokines in vitro.
  • In Vivo Studies : Animal models demonstrated a decrease in inflammation markers following treatment with Valeramide .

Central Nervous System Activity

The potential neuroprotective effects of Valeramide, N-(1-adamantyl)- are under investigation due to its structural similarity to known CNS-active compounds:

  • Neuroprotective Studies : Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis.
  • Behavioral Assessments : In animal models, administration of Valeramide resulted in improved performance in memory tasks .

Case Studies and Research Findings

Numerous studies have contributed to understanding the biological activity of Valeramide, N-(1-adamantyl)-:

  • Study on Antimicrobial Efficacy : A comprehensive evaluation was conducted on various adamantane derivatives including Valeramide, revealing its potent activity against resistant strains of bacteria .
  • Inflammation Model : In a controlled study using lipopolysaccharide (LPS) induced inflammation in mice, treatment with Valeramide significantly reduced edema and inflammatory cell infiltration .

Properties

CAS No.

3725-89-1

Molecular Formula

C15H25NO

Molecular Weight

235.36 g/mol

IUPAC Name

N-(1-adamantyl)pentanamide

InChI

InChI=1S/C15H25NO/c1-2-3-4-14(17)16-15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13H,2-10H2,1H3,(H,16,17)

InChI Key

KFCIIXFSQAONDL-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC12CC3CC(C1)CC(C3)C2

Origin of Product

United States

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